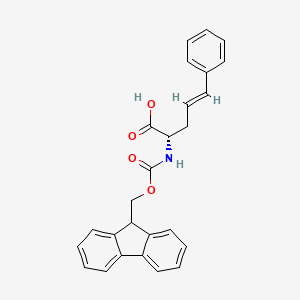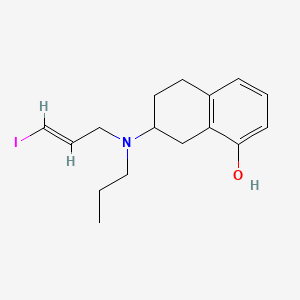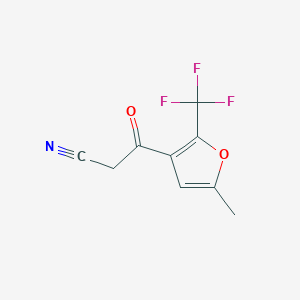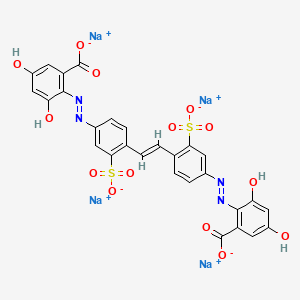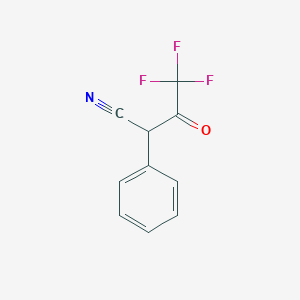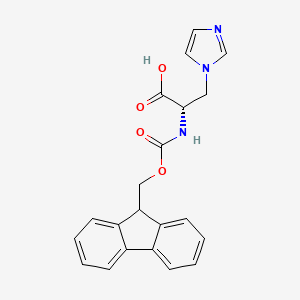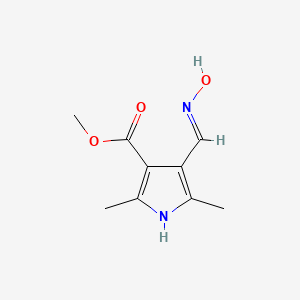
methyl 4-(hydroxyiminomethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-(hydroxyiminomethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate, also known as MDPC, is a pyrrole derivative that has gained significant attention in scientific research due to its potential applications in various fields. MDPC is a synthetic compound that can be synthesized using different methods.
科学研究应用
Methyl 4-(hydroxyiminomethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, this compound has been found to exhibit potent antitumor activity against different types of cancer cells. It has also been shown to have antimicrobial and antiviral properties. In material science, this compound has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. In organic electronics, this compound has been used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
作用机制
The exact mechanism of action of methyl 4-(hydroxyiminomethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate is not fully understood. However, it has been proposed that this compound exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This compound has also been shown to induce apoptosis, a programmed cell death process, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells, including breast, lung, and colon cancer cells. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, this compound has been found to have antioxidant properties, which may be beneficial for the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
Methyl 4-(hydroxyiminomethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using different methods. It is also stable under different conditions, which makes it suitable for various experimental setups. However, one of the limitations of this compound is its low solubility in water, which may limit its use in certain experiments.
未来方向
Methyl 4-(hydroxyiminomethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate has shown promising results in various scientific research applications. Future research could focus on the development of novel this compound derivatives with improved properties. In medicinal chemistry, this compound derivatives could be synthesized with increased potency and selectivity against different types of cancer cells. In material science, this compound derivatives could be used as building blocks for the synthesis of novel organic materials with improved optical and electronic properties. In organic electronics, this compound derivatives could be developed as efficient hole-transporting materials for OLEDs and OSCs.
合成方法
Methyl 4-(hydroxyiminomethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate can be synthesized using different methods. The most common method involves the reaction of 2,5-dimethyl-1H-pyrrole-3-carboxylic acid with hydroxylamine hydrochloride in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). The resulting product is then treated with methyl iodide to obtain this compound.
属性
CAS 编号 |
175205-92-2 |
|---|---|
分子式 |
C9H12N2O3 |
分子量 |
196.20 g/mol |
IUPAC 名称 |
methyl 4-(hydroxyiminomethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3/c1-5-7(4-10-13)8(6(2)11-5)9(12)14-3/h4,11,13H,1-3H3 |
InChI 键 |
QYIHBVKWVUQEOI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(N1)C)C(=O)OC)C=NO |
规范 SMILES |
CC1=C(C(=C(N1)C)C(=O)OC)C=NO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




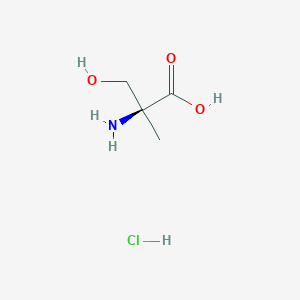
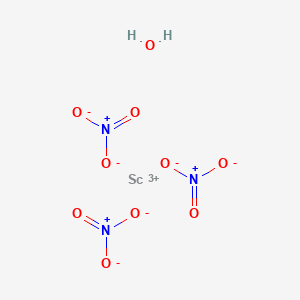
![4-[(4-Chlorophenyl)methyl]-2-[2-(1-methylpyrrolidin-2-YL)ethyl]phthalazin-1-one](/img/structure/B1142848.png)
